N-(3-oxo-3-piperidin-1-ylpropyl)-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide
Description
N-(3-oxo-3-piperidin-1-ylpropyl)-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide is a synthetic organic compound that features a piperidine and thiazole moiety. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-(3-oxo-3-piperidin-1-ylpropyl)-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2S/c22-15(20-9-2-1-3-10-20)4-7-19-17(23)21-11-5-14(6-12-21)16-18-8-13-24-16/h8,13-14H,1-7,9-12H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCJRDJZLSZTGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCNC(=O)N2CCC(CC2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-oxo-3-piperidin-1-ylpropyl)-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the thiazole ring: This step might involve the reaction of a thioamide with a haloketone.
Coupling of the two moieties: The final step could involve coupling the piperidine and thiazole rings through amide bond formation using reagents like carbodiimides under mild conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-oxo-3-piperidin-1-ylpropyl)-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of N-(3-oxo-3-piperidin-1-ylpropyl)-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or receptor antagonism.
Comparison with Similar Compounds
Similar Compounds
N-(3-oxo-3-piperidin-1-ylpropyl)-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide: can be compared with other piperidine-thiazole derivatives.
This compound: might be unique in its specific substitution pattern and functional groups.
Uniqueness
The uniqueness of this compound could lie in its specific biological activity, stability, or ease of synthesis compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
